

The Discovery and Synthesis of Elaidic Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Elaidic alcohol*

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Abstract

Elaidic alcohol, the trans-isomer of oleyl alcohol, is a long-chain unsaturated fatty alcohol with emerging significance in various scientific domains, including virology and membrane biophysics. This technical guide provides a comprehensive overview of the historical discovery and key synthetic methodologies for **elaidic alcohol**. It details experimental protocols for both classical and modern synthetic routes, presents quantitative physicochemical data, and illustrates relevant biological pathways and experimental workflows through detailed diagrams. This document serves as an in-depth resource for researchers and professionals engaged in the study and application of this important biomolecule.

Introduction

Elaidic alcohol, systematically named (E)-octadec-9-en-1-ol, is an 18-carbon unsaturated fatty alcohol. It is the trans geometric isomer of the more common oleyl alcohol.^[1] The presence of the trans double bond confers distinct physical and chemical properties compared to its cis counterpart, influencing its molecular shape, melting point, and stability.^[1] While initially of interest in the context of industrial applications such as cosmetics and lubricants, recent research has highlighted its biological activities, particularly its antiviral properties.^[2] This guide delves into the historical context of its discovery, outlines the primary methods for its chemical synthesis, and provides detailed experimental procedures for its preparation.

Discovery and Historical Context

The history of **elaidic alcohol** is intrinsically linked to its corresponding carboxylic acid, elaidic acid. Elaidic acid was first isolated in 1832 by Boudet from "elaïdin," a substance formed by the action of nitrogen peroxide on olive oil. The name "elaidic" itself is derived from the Greek word "élaion," meaning oil.

While a definitive first report of the isolation or synthesis of **elaidic alcohol** is not readily apparent in early literature, its synthesis can be inferred from the development of general methods for the reduction of fatty acid esters to their corresponding alcohols. The landmark Bouveault-Blanc reduction, first reported in 1903 by Louis Bouveault and Gustave Louis Blanc, provided a viable method for this transformation.^{[3][4][5]} Their work demonstrated the reduction of various esters, including ethyl oleate (the cis-isomer of ethyl elaidate), to the corresponding alcohols using sodium in ethanol.^{[3][5]} This strongly suggests that the synthesis of **elaidic alcohol** from an elaidic acid ester would have been achievable using this method. More direct evidence of its preparation is found in later 20th-century literature, with a notable 1946 publication by Swern et al. describing the preparation of unsaturated alcohol esters, which would have involved the synthesis of alcohols like **elaidic alcohol**.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **elaidic alcohol** and its precursor, elaidic acid, is crucial for their application in research and development. The following tables summarize key quantitative data for these compounds.

Table 1: Physicochemical Properties of **Elaidic Alcohol**

Property	Value	Reference(s)
Molecular Formula	C18H36O	[1]
Molecular Weight	268.48 g/mol	[1]
CAS Number	506-42-3	[1]
Appearance	White, waxy solid	[1]
Melting Point	34-36 °C	[1]
Boiling Point	206-208 °C at 15 mmHg	
Solubility	Insoluble in water; Soluble in organic solvents	

Table 2: Physicochemical Properties of Elaidic Acid

Property	Value	Reference(s)
Molecular Formula	C18H34O2	[6]
Molecular Weight	282.46 g/mol	[6]
CAS Number	112-79-8	[7]
Appearance	White solid	
Melting Point	42-44 °C	
Boiling Point	360 °C at 760 mmHg	[6]
Density	0.9 g/cm ³	[6]

Synthesis of Elaidic Alcohol: Experimental Protocols

The synthesis of **elaidic alcohol** can be achieved through several methods, primarily involving the reduction of elaidic acid or its esters. The two most prominent methods are the classical Bouveault-Blanc reduction and the more modern catalytic hydrogenation.

Bouveault-Blanc Reduction of Ethyl Elaidate

This classical method utilizes the reduction of an ester with sodium metal in an alcohol solvent.

[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocol:

- **Esterification of Elaidic Acid:** In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve elaidic acid (1 equivalent) in a mixture of absolute ethanol (excess) and a catalytic amount of sulfuric acid. Heat the mixture to reflux until the theoretical amount of water is collected in the trap, indicating the completion of the esterification to ethyl elaidate.
- **Work-up and Purification of Ethyl Elaidate:** After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the ethyl elaidate with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl elaidate. Purify the ester by vacuum distillation.
- **Reduction of Ethyl Elaidate:** In a large three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place the purified ethyl elaidate (1 equivalent) dissolved in absolute ethanol.
- **Addition of Sodium:** While vigorously stirring the solution, add small pieces of sodium metal (4-6 equivalents) through the side neck of the flask at a rate that maintains a steady reflux.
- **Reaction Completion and Quenching:** After all the sodium has reacted (indicated by the cessation of hydrogen evolution), cool the reaction mixture to room temperature. Cautiously add water to decompose any unreacted sodium and then dilute with a larger volume of water.
- **Isolation and Purification of **Elaidic Alcohol**:** Extract the aqueous mixture with diethyl ether. Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate. Remove the solvent by rotary evaporation to yield crude **elaidic alcohol**. Purify the product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Catalytic Hydrogenation of Elaidic Acid

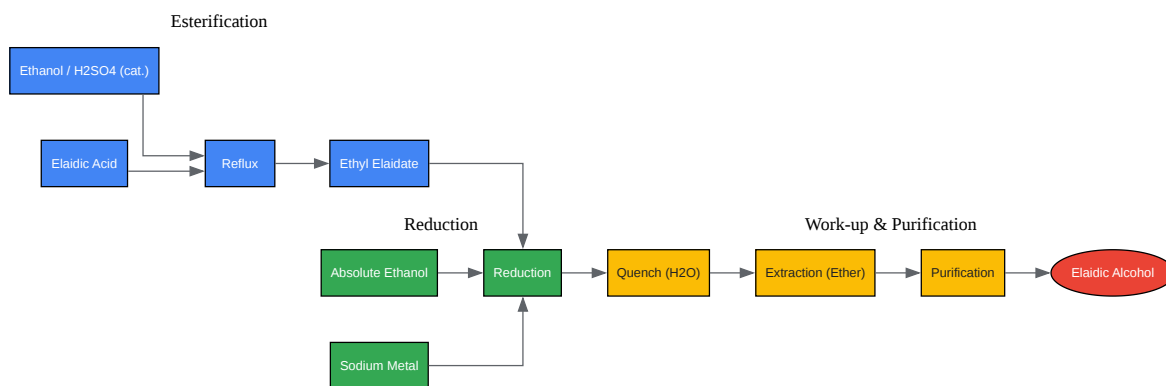
A more contemporary and scalable method involves the direct catalytic hydrogenation of elaidic acid.^[2]

Experimental Protocol:

- **Catalyst Preparation:** Prepare or procure a suitable hydrogenation catalyst, such as a copper-chromite or a supported ruthenium catalyst.
- **Reaction Setup:** In a high-pressure autoclave (e.g., a Parr reactor), place elaidic acid (1 equivalent) and the catalyst (typically 1-5% by weight of the acid).
- **Hydrogenation:** Seal the reactor, purge it with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 atm). Heat the mixture to the target temperature (e.g., 150-250 °C) with vigorous stirring.
- **Monitoring the Reaction:** Monitor the progress of the reaction by observing the drop in hydrogen pressure. The reaction is complete when the hydrogen uptake ceases.
- **Work-up and Purification:** After cooling the reactor to room temperature and venting the excess hydrogen, filter the reaction mixture to remove the catalyst. The filtrate consists of crude **elaidic alcohol**. Purify the product by vacuum distillation.

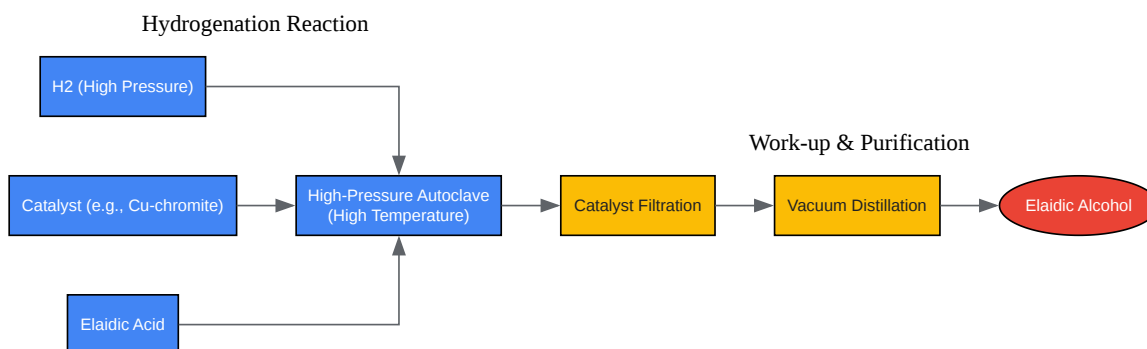
Experimental Workflows

The following diagrams illustrate the logical flow of the key synthetic procedures described above.



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Bouveault-Blanc Reduction Workflow



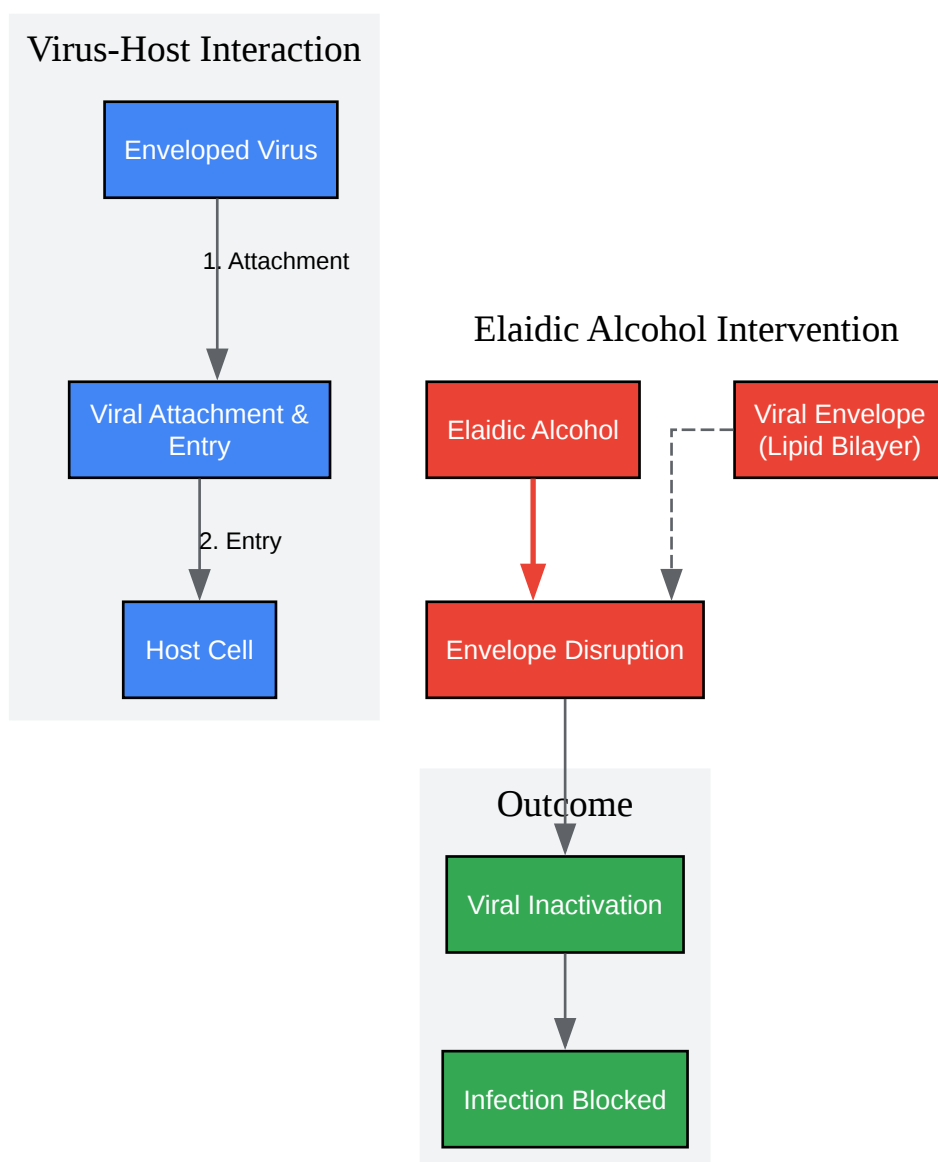
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Catalytic Hydrogenation Workflow

Biological Activity and Signaling Pathways

Elaidic alcohol has demonstrated notable biological activity, particularly as an antiviral agent. It is active against enveloped viruses such as Herpes Simplex Virus 2 (HSV-2).^[2] The precise signaling pathways through which **elaidic alcohol** exerts its effects are an area of active research. However, the general mechanism of action for many antiviral fatty alcohols is believed to involve the disruption of the viral envelope.

The following diagram illustrates a proposed general mechanism for the antiviral action of fatty alcohols against enveloped viruses.



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Proposed Antiviral Mechanism

This proposed mechanism suggests that the lipophilic nature of **elaidic alcohol** allows it to intercalate into the lipid bilayer of the viral envelope, disrupting its integrity and leading to viral inactivation, thereby preventing infection of host cells. Further research is required to elucidate the specific molecular interactions and any downstream signaling events that may be triggered by this interaction.

Conclusion

Elaidic alcohol, a historically significant yet increasingly relevant molecule, presents a compelling subject for contemporary research. Its synthesis, achievable through both classical and modern chemical methods, is well-established. The distinct physicochemical properties conferred by its trans double bond, coupled with its demonstrated biological activities, underscore its potential in diverse applications, from material science to antiviral drug development. This guide provides a foundational resource for scientists and researchers, enabling a deeper understanding and facilitating further exploration of this versatile fatty alcohol.

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- To cite this document: BenchChem. [The Discovery and Synthesis of Elaidic Alcohol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b125625#discovery-and-synthesis-history-of-elaidic-alcohol]

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